molecular formula C22H21N5O3 B3209836 1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1060294-31-6

1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Cat. No.: B3209836
CAS No.: 1060294-31-6
M. Wt: 403.4 g/mol
InChI Key: ZMFYGDLFBKYPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy and methyl groups, as well as an imidazo[1,2-b]pyridazinyl moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-methoxy-5-methylphenylamine and 6-methoxyimidazo[1,2-b]pyridazine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
  • 1-(2-Methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
  • 1-(2-Methoxy-5-methylphenyl)-3-(3-(imidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea stands out due to its specific combination of functional groups and structural motifs, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-7-8-19(29-2)17(11-14)25-22(28)23-16-6-4-5-15(12-16)18-13-27-20(24-18)9-10-21(26-27)30-3/h4-13H,1-3H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFYGDLFBKYPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.